An In-depth Technical Guide to 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6)
An In-depth Technical Guide to 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Ethoxy-5-fluorobenzonitrile (CAS 1158201-03-6). As a fluorinated aromatic nitrile, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, offering insights into its molecular characteristics and synthetic utility. Due to the limited availability of experimental data for this specific compound, this guide combines available information with well-established principles of organic chemistry and data from analogous structures to provide a thorough and practical resource.
Introduction
2-Ethoxy-5-fluorobenzonitrile is a substituted aromatic compound featuring three key functional groups: an ethoxy group (-OCH₂CH₃), a fluorine atom (-F), and a nitrile group (-C≡N). The strategic placement of these functionalities on the benzene ring imparts a unique combination of electronic and steric properties, making it an attractive intermediate for the synthesis of more complex molecules.
The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, further expanding its synthetic potential.[5][6] The ethoxy group can also modulate the electronic and steric environment of the molecule.
This guide will delve into the known and predicted characteristics of 2-Ethoxy-5-fluorobenzonitrile, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Properties
While experimental data for 2-Ethoxy-5-fluorobenzonitrile is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
The following table summarizes the key physical properties of 2-Ethoxy-5-fluorobenzonitrile. It is important to note that where specific experimental data is unavailable, values are predicted based on established chemical principles and data from structurally similar compounds.
| Property | Value (Predicted/Inferred) | Source/Basis |
| CAS Number | 1158201-03-6 | |
| Molecular Formula | C₉H₈FNO | |
| Molecular Weight | 165.16 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | Inferred from similar benzonitriles |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) | General solubility of benzonitriles |
Spectroscopic Data
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as complex multiplets in the range of δ 7.0-7.5 ppm. The coupling patterns will be influenced by both the fluorine and ethoxy substituents.
-
Ethoxy Protons (5H): The ethoxy group will exhibit a quartet at approximately δ 4.1 ppm (for the -OCH₂- protons) and a triplet at around δ 1.4 ppm (for the -CH₃ protons).
-
-
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Nitrile Carbon (1C): The carbon of the nitrile group is expected to appear around δ 115-120 ppm.[5]
-
Ethoxy Carbons (2C): The methylene carbon (-OCH₂-) will likely be found around δ 64 ppm, and the methyl carbon (-CH₃) around δ 15 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
Nitrile Stretch (-C≡N): A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹.[5]
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C-O-C Stretch (Ether): Strong absorptions are anticipated in the 1200-1000 cm⁻¹ region.
-
C-F Stretch: A strong band is expected in the range of 1300-1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z = 165.16.
-
Synthesis and Reactivity
Synthetic Approaches
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers.[7][8][9][10] This approach would involve the reaction of a 2-hydroxy-5-fluorobenzonitrile with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Figure 1: Proposed Williamson Ether Synthesis. -
Nucleophilic Aromatic Substitution (SNAr): This strategy would utilize a di-substituted benzene ring where one substituent is a good leaving group.[11][12][13][14][15] For instance, starting with 2,5-difluorobenzonitrile, a selective nucleophilic aromatic substitution with sodium ethoxide could yield the desired product. The fluorine atom at the 2-position is activated towards substitution by the electron-withdrawing nitrile group.
Reactivity Profile
The reactivity of 2-Ethoxy-5-fluorobenzonitrile is dictated by its three primary functional groups:
-
Nitrile Group: The nitrile group is a versatile functional handle. * Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-ethoxy-5-fluorobenzoic acid) or amide (2-ethoxy-5-fluorobenzamide). [6] * Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-5-fluorobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. * Organometallic Addition: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.
-
Aromatic Ring: The benzene ring is substituted with both an activating group (ethoxy) and a deactivating group (nitrile and fluorine). The fluorine and nitrile groups are electron-withdrawing, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. [16]However, the ethoxy group is activating and ortho-, para-directing. The overall reactivity and regioselectivity of electrophilic substitution would depend on the specific reaction conditions.
-
Ethoxy Group: The ether linkage is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Potential Applications
While specific applications of 2-Ethoxy-5-fluorobenzonitrile are not widely reported, its structural motifs suggest significant potential in several areas of research and development:
Medicinal Chemistry
Fluorinated organic molecules are of great interest in drug discovery due to the unique properties that fluorine imparts. [1][2][3][4]The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate. The benzonitrile moiety is also a common feature in many pharmaceuticals. [17]Therefore, 2-Ethoxy-5-fluorobenzonitrile serves as a valuable scaffold for the synthesis of novel therapeutic agents. For instance, the nitrile group can be a precursor to a primary amine, which can then be further elaborated to build more complex drug-like molecules.
Materials Science
Aromatic nitriles and their derivatives have found applications in the development of organic electronic materials. [18][19][20]The electronic properties of the benzonitrile core can be tuned by the substituents on the aromatic ring. The presence of the ethoxy and fluoro groups in 2-Ethoxy-5-fluorobenzonitrile could modulate the electronic and photophysical properties of materials derived from it, making it a potential building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Safety and Handling
Specific safety and handling data for 2-Ethoxy-5-fluorobenzonitrile is limited. However, based on the data for structurally related compounds such as other benzonitriles, the following precautions should be observed:
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. [21]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Chemical Compatibility: Benzonitriles are generally compatible with many common laboratory materials, but compatibility should be verified for specific applications and conditions. [22][23][24][25][26]
Conclusion
2-Ethoxy-5-fluorobenzonitrile is a chemical compound with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of an ethoxy group, a fluorine atom, and a versatile nitrile functionality on an aromatic scaffold makes it an attractive target for synthetic chemists. While experimental data for this specific molecule is currently sparse, this guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, and likely reactivity based on established chemical principles. As research in fluorinated pharmaceuticals and organic electronics continues to expand, the utility of 2-Ethoxy-5-fluorobenzonitrile is likely to become more prominent. It is the author's hope that this technical guide will serve as a valuable starting point for researchers and scientists interested in exploring the potential of this promising molecule.
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